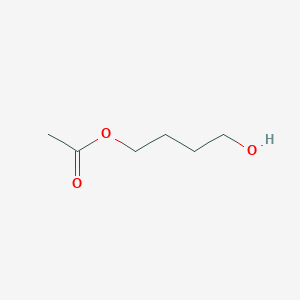4-Hydroxybutyl acetate
CAS No.: 35435-68-8
Cat. No.: VC13856693
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35435-68-8 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | 4-hydroxybutyl acetate |
| Standard InChI | InChI=1S/C6H12O3/c1-6(8)9-5-3-2-4-7/h7H,2-5H2,1H3 |
| Standard InChI Key | FLVQOAUAIBIIGO-UHFFFAOYSA-N |
| SMILES | CC(=O)OCCCCO |
| Canonical SMILES | CC(=O)OCCCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
4-Hydroxybutyl acetate is characterized by a molecular weight of 132.16 g/mol and the IUPAC name 4-hydroxybutyl acetate . Its structure combines a four-carbon hydroxybutyl chain with an acetylated terminal oxygen, conferring balanced hydrophilicity and lipophilicity. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not explicitly reported |
| Solubility | Miscible in water |
| Appearance | Clear, colorless liquid |
| Odor | Fruity |
The compound’s polarity arises from its hydroxyl group, while the acetate moiety enhances stability against hydrolysis compared to simpler esters .
Structural Isomerism and Analogues
Structural analogues such as 2-hydroxyethyl acetate and butyl acetate differ in hydroxyl positioning and alkyl chain length, respectively. These variations influence solubility and reactivity:
-
Butyl acetate: Lacks a hydroxyl group, reducing polarity and increasing volatility.
-
2-Hydroxyethyl acetate: Shorter carbon chain limits hydrophobic interactions.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The esterification of 4-hydroxybutanol with acetic acid under acidic catalysis (e.g., sulfuric acid) remains the primary synthetic route . Reaction conditions typically involve:
-
Temperature: 60–80°C
-
Duration: 4–6 hours
-
Catalyst Loading: 1–5% w/w
The reaction proceeds via nucleophilic acyl substitution, with water removal (e.g., Dean-Stark trap) driving equilibrium toward ester formation .
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield and minimize byproducts. Key steps include:
-
Feedstock Mixing: 4-Hydroxybutanol and acetic acid in stoichiometric ratios.
-
Catalytic Esterification: Heterogeneous catalysts (e.g., ion-exchange resins) enhance efficiency.
-
Distillation: Fractional distillation isolates 4-hydroxybutyl acetate (>95% purity).
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Pathways
-
Oxidation: The hydroxyl group oxidizes to a ketone, yielding 4-acetoxybutanal () under strong oxidizing agents like .
-
Reduction: Catalytic hydrogenation cleaves the acetate group, regenerating 4-hydroxybutanol.
Polymerization and Copolymerization
4-Hydroxybutyl acetate participates in radical-initiated copolymerization with acrylic acid and methacrylate monomers. Resulting polymers exhibit enhanced adhesion and thermal stability, making them ideal for:
-
Coatings: Automotive finishes resistant to UV degradation.
-
Adhesives: Pressure-sensitive tapes with improved flexibility.
Biological and Toxicological Insights
Metabolic Pathways
In vivo studies in rats demonstrate hepatic conversion of 4-hydroxybutyl acetate to N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a potent carcinogen . This transformation involves:
-
Ester Hydrolysis: Release of acetic acid and 4-hydroxybutanol .
-
Nitrosation: Reaction with nitrosating agents in the bladder epithelium .
Carcinogenicity and Mitigation Strategies
Chronic exposure to BBN induces transitional cell carcinoma in rodent bladders, with incidence rates exceeding 70% in untreated controls . Remarkably, co-administration of vitamin A acetate (100 IU/g diet) reduces tumor incidence by 40% () through inhibition of keratinization and squamous metaplasia .
Industrial and Research Applications
Solvent Systems
4-Hydroxybutyl acetate’s dual solubility profile makes it ideal for:
-
Biochemical Assays: Dissolving hydrophobic reagents without denaturing proteins.
-
Paints and Inks: Slow evaporation rate ensures even pigment distribution.
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing anticholinergic drugs and nonsteroidal anti-inflammatory agents (NSAIDs). Its hydroxyl group facilitates conjugation with active pharmaceutical ingredients (APIs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume